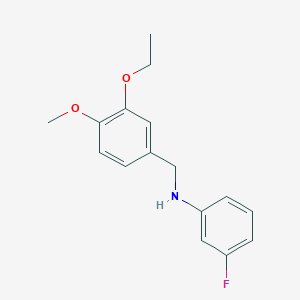
1-(4-phenylcyclohexyl)-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-phenylcyclohexyl)-4-piperidinol, also known as PCP-OH, is a synthetic compound that belongs to the class of dissociative anesthetics. It is a derivative of phencyclidine (PCP), which was initially developed as a veterinary anesthetic in the 1950s. PCP-OH has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
1-(4-phenylcyclohexyl)-4-piperidinol is believed to exert its effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as a non-competitive antagonist of the NMDA receptor, blocking the activity of the receptor and reducing the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-piperidinol has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in gene expression, and modulation of neuronal activity. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
1-(4-phenylcyclohexyl)-4-piperidinol has several advantages for use in laboratory experiments, including its high potency, selectivity for the NMDA receptor, and ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for specialized equipment and handling procedures.
Future Directions
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinol, including its use in the development of novel antidepressant and anxiolytic medications, its potential as a tool for investigating the role of the glutamatergic system in psychiatric disorders, and its potential as a therapeutic agent for addiction. Further research is needed to better understand the mechanisms of action of 1-(4-phenylcyclohexyl)-4-piperidinol and its potential therapeutic applications.
Synthesis Methods
1-(4-phenylcyclohexyl)-4-piperidinol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then reacted with piperidine and sodium borohydride to produce 1-(4-phenylcyclohexyl)-4-piperidinol.
Scientific Research Applications
1-(4-phenylcyclohexyl)-4-piperidinol has been used in scientific research to investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. It has been shown to have antidepressant-like effects in animal models, potentially through its modulation of the glutamatergic system.
properties
IUPAC Name |
1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-10-12-18(13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWHZDKMLSVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4922764.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)
![methyl [3,4-bis(acetyloxy)-5-(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)tetrahydro-2-furanyl]acetate](/img/structure/B4922787.png)
methanol](/img/structure/B4922791.png)